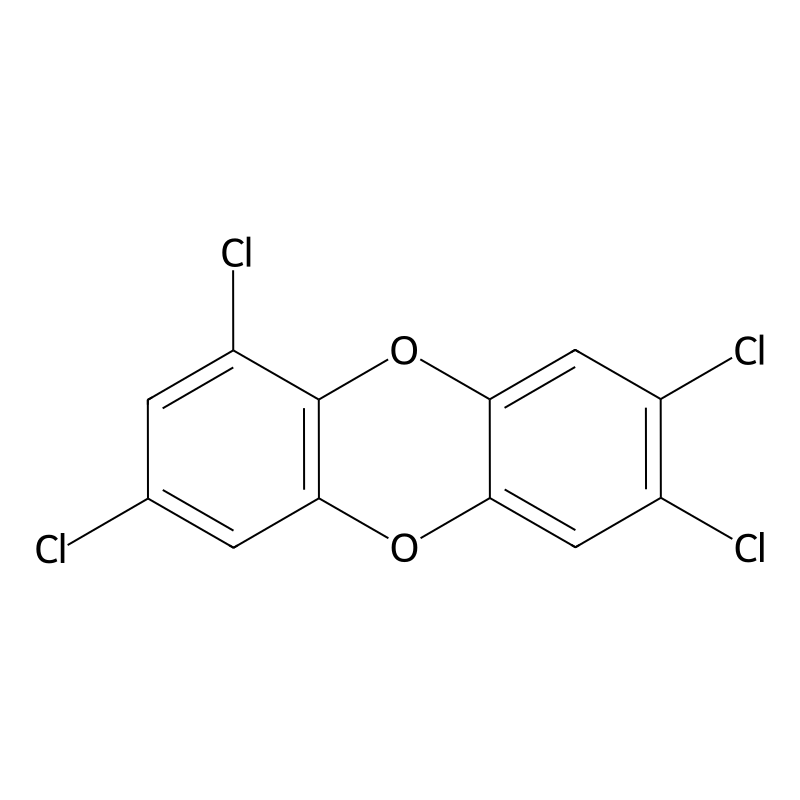1,3,7,8-Tetrachlorodibenzo-P-dioxin

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Solubility
Synonyms
Canonical SMILES
Understanding the Toxicity Mechanism:
TCDD, also known as 2,3,7,8-tetrachlorodibenzo-p-dioxin, is a potent environmental contaminant classified as a human carcinogen by the International Agency for Research on Cancer (IARC) []. Extensive scientific research focuses on understanding its toxicity mechanisms at the molecular and cellular level. This research helps identify potential therapeutic targets and develop strategies for mitigating TCDD exposure effects.
Animal Models for Studying TCDD Effects:
Due to ethical considerations, TCDD research primarily relies on animal models like rodents and fish. These models enable scientists to investigate the effects of controlled TCDD exposure on various organ systems, including the immune system, endocrine system, and reproductive system [, ]. Additionally, studies using these models explore the impact of TCDD on developmental processes and its potential role in various diseases like cancer and metabolic disorders [].
Investigating Environmental Exposure and Bioaccumulation:
Research also focuses on understanding the environmental behavior of TCDD, its sources of contamination, and its potential for bioaccumulation in the food chain. This knowledge is crucial for developing strategies to minimize environmental exposure and mitigate the long-term consequences of TCDD contamination.
Developing Methods for Detection and Monitoring:
Scientists actively develop and refine analytical methods for detecting and measuring TCDD levels in environmental samples, including soil, water, and food products. These methods are essential for environmental monitoring, risk assessment, and evaluating the effectiveness of decontamination efforts.
Exploring Potential Mitigation Strategies:
Research efforts are ongoing to explore potential strategies for mitigating the harmful effects of TCDD exposure. This includes investigating the potential of chelating agents to bind and remove TCDD from the body, as well as exploring the use of specific dietary interventions to reduce its absorption [].
1,3,7,8-Tetrachlorodibenzo-P-dioxin, commonly referred to as 2,3,7,8-tetrachlorodibenzo-p-dioxin, is a member of the dibenzo-p-dioxin family of compounds. Its chemical formula is , and it has a molecular weight of approximately 322 g/mol. This compound is a colorless solid with no distinguishable odor and is primarily formed as an unintentional by-product of various industrial processes involving chlorine compounds, particularly during the combustion of organic materials and the production of certain herbicides and fungicides .
TCDD exerts its toxic effects by mimicking the hormone 17β-estradiol. It binds to the aryl hydrocarbon receptor (AhR), a protein that regulates gene expression in various cells. This binding triggers the expression of genes involved in cell proliferation, differentiation, and death, leading to various adverse health outcomes.
TCDD is a highly toxic compound with potential for long-term health effects. Exposure to TCDD has been linked to several adverse health outcomes, including:
- Chloracne: A severe acne-like skin condition [].
- Cancer: TCDD is classified as a probable human carcinogen by the EPA. Studies have shown an association with an increased risk of certain cancers, such as soft-tissue sarcomas and lymphomas [].
- Developmental and reproductive effects: TCDD exposure during pregnancy can harm the developing fetus, causing birth defects and other health problems.
2,3,7,8-tetrachlorodibenzo-p-dioxin exhibits notable stability under various conditions but can undergo reactions when exposed to ultraviolet light in solvents such as isooctane or n-octanol. It may also participate in catalytic perchlorination reactions . The compound is largely insoluble in water and has a very low vapor pressure, indicating its persistence in the environment .
This compound is recognized for its significant biological activity, particularly as a developmental toxicant. In animal studies, exposure to 2,3,7,8-tetrachlorodibenzo-p-dioxin has been associated with severe health effects including skeletal deformities, immune dysfunctions, and various forms of cancer such as soft-tissue sarcomas and lymphomas . In humans, it has been linked to chloracne—a severe skin condition—and other systemic health issues . The U.S. Environmental Protection Agency classifies it as a probable human carcinogen (Group B2), highlighting its potential to cause cancer upon exposure .
2,3,7,8-tetrachlorodibenzo-p-dioxin is not intentionally synthesized but rather produced as a contaminant during the manufacture of other chemicals. It can form during the production of 2,4,5-trichlorophenol and related compounds. High-temperature reactions in these production processes can lead to the unintended generation of this dioxin . Additionally, it can arise from the incineration of chlorinated organic materials or during the combustion of fossil fuels and wood .
The primary application of 2,3,7,8-tetrachlorodibenzo-p-dioxin is in chemical research. Due to its toxicity and environmental persistence, it is not used in consumer products or intentionally produced for commercial purposes. Its presence is mostly noted as a contaminant in other chemical products rather than as an active ingredient .
Research on the interactions of 2,3,7,8-tetrachlorodibenzo-p-dioxin with biological systems indicates that it disrupts endocrine functions and can lead to immunological dysfunctions. Studies have demonstrated that this compound can affect liver function and may lead to neurological symptoms such as mood changes and weakness . Its interactions at the cellular level have been studied extensively due to its role in tumorigenesis and developmental toxicity .
Several compounds share structural similarities with 2,3,7,8-tetrachlorodibenzo-p-dioxin. Here are some notable examples:
| Compound Name | Chemical Formula | Unique Features |
|---|---|---|
| 2,4-Dichlorophenoxyacetic acid | C₈H₆Cl₂O₃ | Herbicide used in agriculture; less toxic than dioxins |
| 2,4-Dichlorophenol | C₆H₄Cl₂O | Used as a disinfectant; less persistent than dioxins |
| Polychlorinated biphenyls | C₁₂H₈Cl₄ (varies) | Industrial chemicals; known for environmental persistence |
| 2,3-Dichlorodibenzo-p-dioxin | C₁₂H₈Cl₂O₂ | Less toxic than 2,3,7,8-tetrachlorodibenzo-p-dioxin |
Uniqueness: The defining characteristic of 2,3,7,8-tetrachlorodibenzo-p-dioxin lies in its potent toxicity and carcinogenic potential. Its specific chlorination pattern distinguishes it from other dioxins and chlorinated compounds. This unique structure contributes to its ability to induce significant biological effects at very low concentrations compared to similar compounds .








